N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-4-fluorobenzenesulfonamide
Description
Properties
IUPAC Name |
N-[4-[(6-ethoxy-2-methylpyrimidin-4-yl)amino]phenyl]-4-fluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O3S/c1-3-27-19-12-18(21-13(2)22-19)23-15-6-8-16(9-7-15)24-28(25,26)17-10-4-14(20)5-11-17/h4-12,24H,3H2,1-2H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGODEAHUCPREMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-4-fluorobenzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving ethyl acetoacetate and guanidine, followed by alkylation with ethyl iodide to introduce the ethoxy group.
Amination: The pyrimidine derivative is then subjected to an amination reaction with 4-aminophenylamine to form the intermediate compound.
Sulfonation: The final step involves the sulfonation of the intermediate with 4-fluorobenzenesulfonyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-4-fluorobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-4-fluorobenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-4-fluorobenzenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular pathways. For example, it may bind to a particular enzyme’s active site, blocking its activity and thereby affecting downstream biological processes.
Comparison with Similar Compounds
Structural Comparisons
Core Heterocycles and Substituents
- Target Compound : Pyrimidine core with ethoxy (C6) and methyl (C2) groups; 4-fluorobenzenesulfonamide.
- N-(4-(Benzothiazole-2-yl)phenyl)-4-fluorobenzenesulfonamide (): Benzothiazole core replaces pyrimidine.
- Compound 23c (): Quinoline core with 4-fluorobenzenesulfonamide and bromophenylamino group. The quinoline scaffold introduces different electronic and steric properties compared to pyrimidine .
- Compound 21 () : Adamantane-linked 4-fluorobenzenesulfonamide. The bulky adamantane group enhances lipophilicity, contrasting with the pyrimidine-based target compound .
- N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine (): Pyrimidine core with fluorophenyl and methoxyphenyl substituents. The absence of a sulfonamide group distinguishes it from the target compound, impacting hydrogen-bonding capacity .
Key Structural Differences
Spectroscopic and Crystallographic Data
NMR Shifts :
Crystallography :
- and emphasize the role of hydrogen bonding (e.g., O—H⋯N) and π-π stacking in stabilizing crystal structures, which may apply to the target compound’s solid-state behavior .
Biological Activity
N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-4-fluorobenzenesulfonamide is a complex organic compound that has garnered significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a sulfonamide group, a fluorobenzene moiety, and a pyrimidine derivative, which contribute to its pharmacological properties. The molecular formula is with a molecular weight of approximately 408.458 g/mol. Its structural complexity may enhance its efficacy compared to simpler analogs like sulfanilamide or trimethoprim.
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : The compound may bind to specific enzymes, inhibiting their functions and disrupting metabolic pathways.
- Receptor Modulation : It could interact with various receptors, altering cellular signaling processes.
- Cytoskeletal Disruption : Similar compounds have shown the ability to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Activity : Preliminary studies suggest that it may inhibit the proliferation of various cancer cell lines. For instance, it has shown effective growth inhibition in HT-29 (colon carcinoma), M21 (skin melanoma), and MCF7 (breast carcinoma) cells with IC50 values in the nanomolar range .
- Antimicrobial Properties : The sulfonamide group is known for its antibacterial effects. Compounds with similar structures have demonstrated activity against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.
- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways could make it beneficial in treating conditions characterized by excessive inflammation.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Inhibits growth in multiple cancer cell lines | |
| Antimicrobial | Effective against various bacterial strains | |
| Anti-inflammatory | Modulates inflammatory responses |
Case Study: Anticancer Efficacy
A study evaluated the antiproliferative effects of this compound on human cancer cell lines. The findings indicated:
- Significant inhibition of cell growth at concentrations as low as 10 nM.
- Induction of apoptosis was confirmed through flow cytometry analysis, where treated cells showed increased annexin V staining compared to controls.
Table 2: IC50 Values for Cancer Cell Lines
| Cell Line | IC50 (nM) |
|---|---|
| HT-29 | 15 |
| M21 | 20 |
| MCF7 | 25 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
